

CAS number for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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Compound of Interest

Compound Name: 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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An In-depth Technical Guide on **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, synthesis, and potential biological activities based on related structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established chemical principles and studies on analogous compounds to provide a useful resource for researchers.

Compound Identification and Properties

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a polysubstituted pyrrole. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds.^[1] The presence of amino and cyano groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**

Property	Value	Reference
CAS Number	21392-51-8	[2]
Molecular Formula	C ₇ H ₉ N ₃	[2]
Molecular Weight	135.17 g/mol	[2]
IUPAC Name	2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile	[2]
Topological Polar Surface Area	65.6 Å ²	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
XLogP3-AA (LogP)	1.4	[2]

Synthesis of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

While a specific detailed protocol for the synthesis of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** is not readily available in the cited literature, a plausible and commonly employed method for this class of compounds is the Thorpe-Ziegler reaction.[3][4] This reaction involves the base-catalyzed condensation of an α -dicarbonyl compound or its equivalent with an active methylene compound like malononitrile.

A likely synthetic route would involve the reaction of 3-hydroxy-2-butanone (acetoin) or 2,3-butanedione (diacetyl) with malononitrile in the presence of a base. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 2-aminopyrroles.

Representative Experimental Protocol: Thorpe-Ziegler Synthesis

Materials:

- 3-Hydroxy-2-butanone (acetoin)
- Malononitrile
- Piperidine (or another suitable base like sodium ethoxide)
- Ethanol (or another suitable solvent like DMF)
- Hydrochloric acid (for neutralization/precipitation)
- Distilled water
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol.
- **Addition of Catalyst:** To this solution, add a catalytic amount of piperidine (e.g., 0.1 eq).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
- **Isolation:** Acidify the reaction mixture with dilute hydrochloric acid to neutralize the base and precipitate the product. Filter the crude product, wash with cold water, and dry under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.^[5]

Synthetic Workflow Diagram

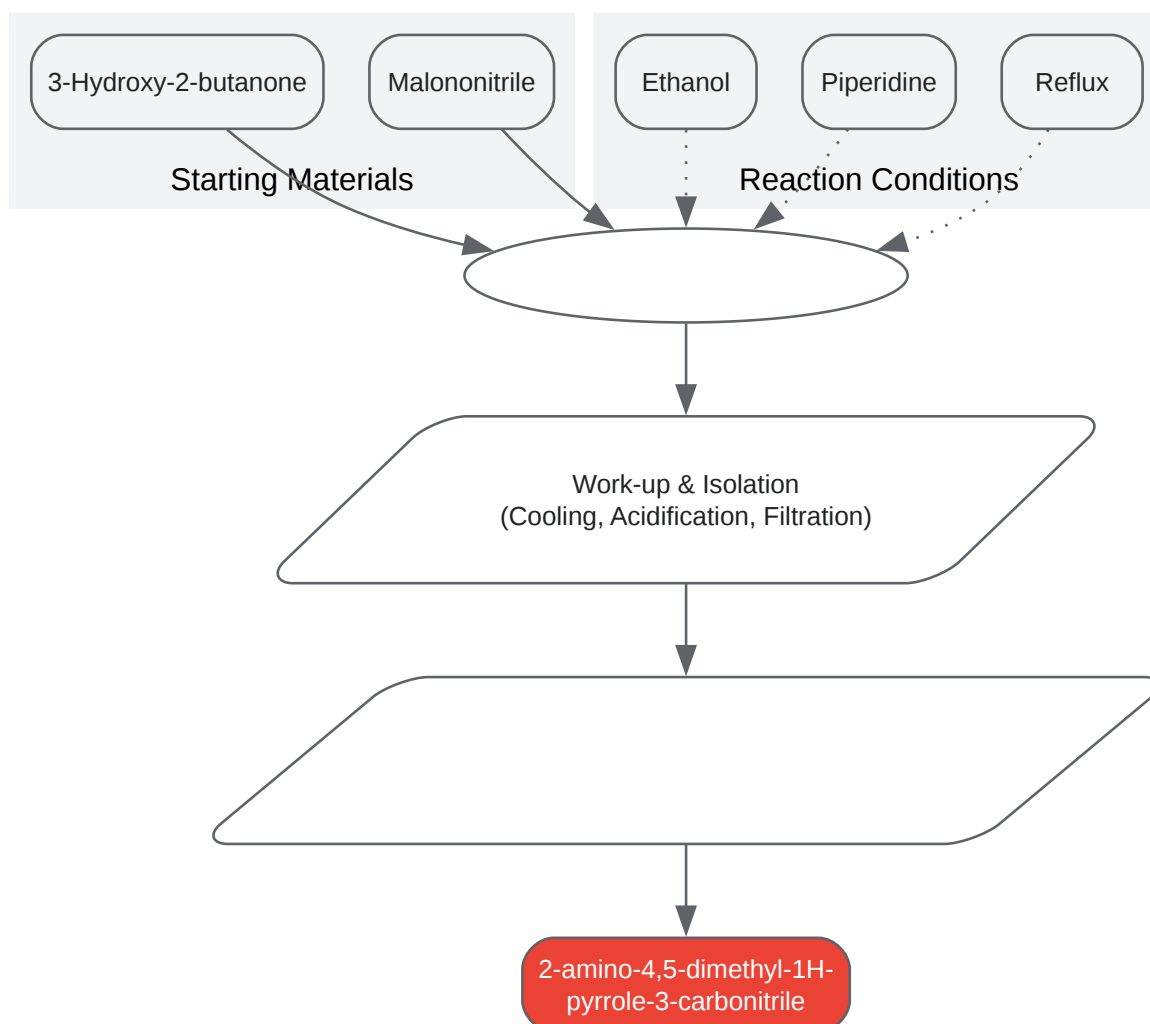


Figure 1: Synthetic Workflow for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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Caption: Figure 1: Synthetic Workflow for **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**

Potential Biological Activity and Applications

The pyrrole nucleus is a common feature in many pharmaceuticals.[6] While no specific biological activity data has been found for **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**, its structural motifs suggest potential for various therapeutic applications. The 2-amino-3-cyanopyrrole scaffold is a known pharmacophore.

- **Antimicrobial Activity:** A structurally similar compound, 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, has shown significant antimicrobial activity.[7] It is plausible that the target compound may exhibit similar properties.
- **Kinase Inhibition:** Other substituted pyrrole derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed and synthesized as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8][9] The ATP-binding sites of kinases are often targeted by small molecules containing heterocyclic scaffolds.
- **Antiviral and Anticancer applications:** The broader class of pyrrole derivatives has been investigated for a wide range of pharmacological uses, including antiviral and anticancer activities.[1]

Hypothetical Signaling Pathway Involvement

Given the activity of similar pyrrole compounds as kinase inhibitors, a hypothetical mechanism of action for **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer.

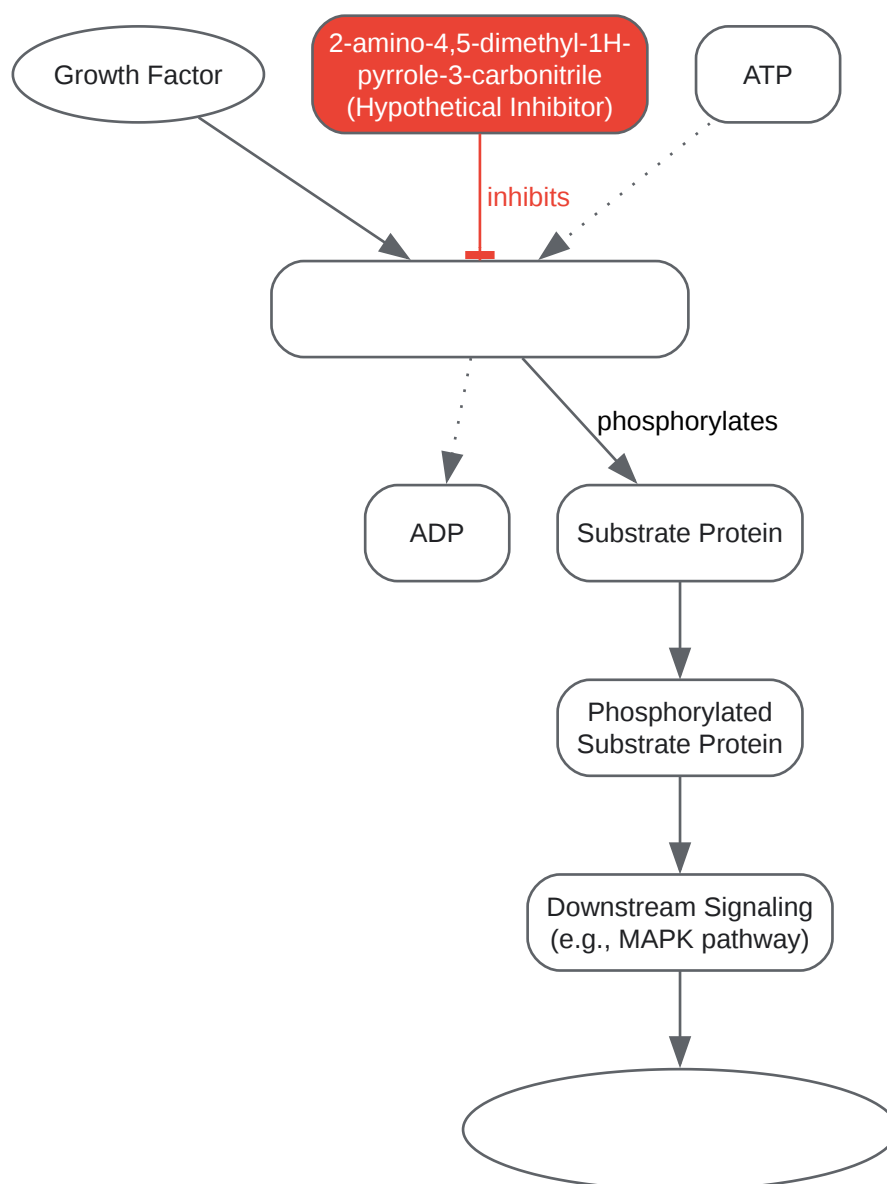


Figure 2: Hypothetical Kinase Inhibition Pathway

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Caption: Figure 2: Hypothetical Kinase Inhibition Pathway

Conclusion

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical entity with significant potential as a building block in the development of new therapeutic agents. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related pyrrole chemistry.

Further research is warranted to fully elucidate its synthetic protocols and explore its pharmacological profile.

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